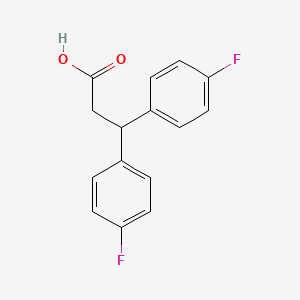
3,3-bis(4-fluorophenyl)propanoic Acid
Cat. No. B2895262
Key on ui cas rn:
342-75-6
M. Wt: 262.256
InChI Key: KIAWGXRQLBWNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06803378B2
Procedure details


Saponification of Intermediate 80A as described in the preparation of Intermediate 1B gave the title acid as white needles: mp 106-107° C. (benzene-hexane). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.05 (2H, d, J=8.1 Hz, CH2), 4.51 (1H, t, J=8.1 Hz, CH), 7.0 (4H, m, aromatics), 7.18 (4H, m, aromatics). Anal. Calcd for C15H12F2O2: C, 68.69; H, 4.61. Found: C, 68.71; H, 4.63.
Name
Intermediate 80A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][CH:6]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C>C1C=CC=CC=1.CCCCCC>[F:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([C:14]2[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=2)[CH2:5][C:4]([OH:21])=[O:3])=[CH:12][CH:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
Intermediate 80A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)=O
|
[Compound]
|
Name
|
Intermediate 1B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1.CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave the title acid as white needles
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
